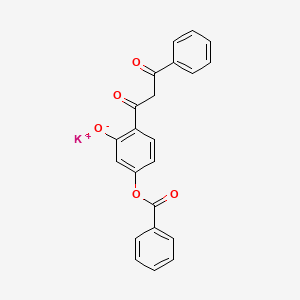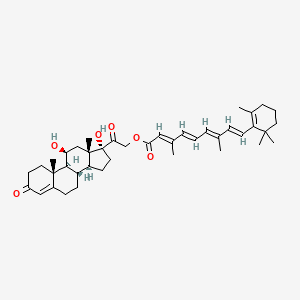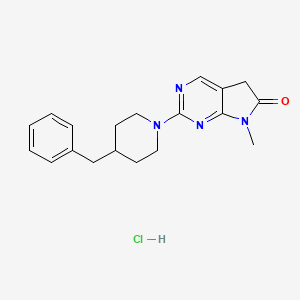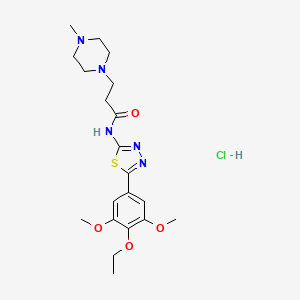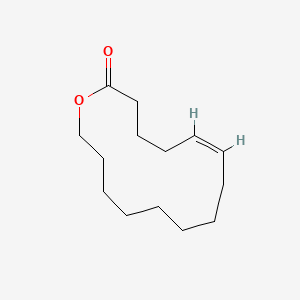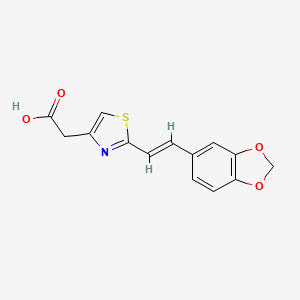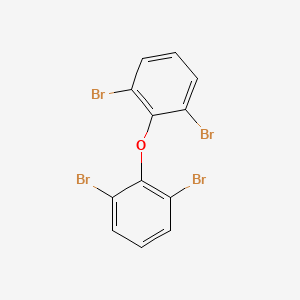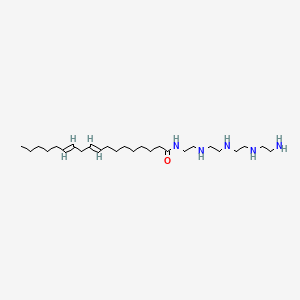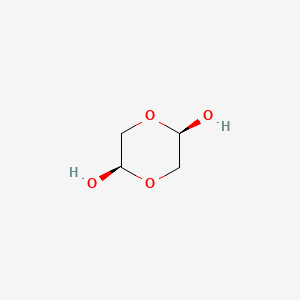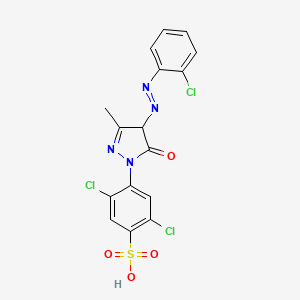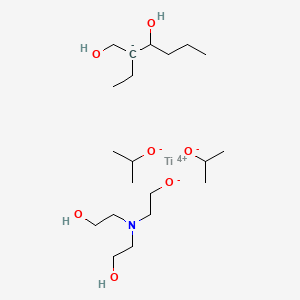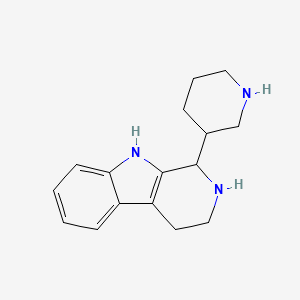
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- is a heterocyclic compound that belongs to the class of beta-carbolines. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group . Another approach involves the use of p-toluenesulfonic acid in toluene to yield the corresponding indole product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions
Oxidation: Reagents like IBX (o-iodoxybenzoic acid) are used for oxidative aromatization.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often use alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an estrogen receptor modulator, influencing the transcription of genes involved in cell proliferation and apoptosis . Additionally, it has been shown to inhibit mitotic kinesin, a protein involved in cell division, thereby exerting anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Another related compound with a methyl group at the 2-position.
Uniqueness
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate estrogen receptors and inhibit mitotic kinesin sets it apart from other beta-carbolines .
Propriétés
Numéro CAS |
132767-54-5 |
|---|---|
Formule moléculaire |
C16H21N3 |
Poids moléculaire |
255.36 g/mol |
Nom IUPAC |
1-piperidin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C16H21N3/c1-2-6-14-12(5-1)13-7-9-18-15(16(13)19-14)11-4-3-8-17-10-11/h1-2,5-6,11,15,17-19H,3-4,7-10H2 |
Clé InChI |
WYGBNKLPTJQQFW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2C3=C(CCN2)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


